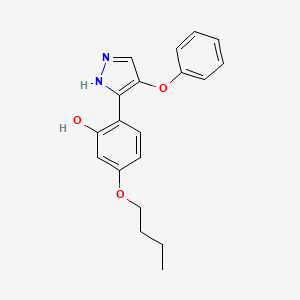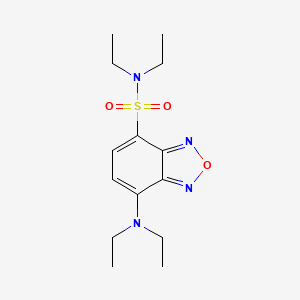![molecular formula C18H22N2O3S2 B4876854 N-{4-[({2-[(4-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4876854.png)
N-{4-[({2-[(4-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide
Descripción general
Descripción
N-{4-[({2-[(4-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, commonly known as MTA, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent inhibitor of methylthioadenosine phosphorylase (MTAP), an enzyme involved in the metabolism of purine and methionine.
Mecanismo De Acción
MTA inhibits the activity of N-{4-[({2-[(4-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, which leads to the accumulation of methylthioadenosine (MTA) within cells. MTA is a potent inhibitor of S-adenosylmethionine (SAM) synthesis, which is required for DNA methylation and protein methylation. The accumulation of MTA leads to a decrease in SAM levels, which ultimately results in the inhibition of DNA and protein methylation. This inhibition of methylation leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MTA has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been found to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells. In autoimmune diseases, MTA has been found to suppress the immune response by inhibiting the proliferation and activation of T cells. In viral infections, MTA has been shown to inhibit viral replication by inhibiting viral DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTA in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for cancer research. Another advantage is its ability to suppress the immune response, making it a useful tool for autoimmune disease research. However, one limitation of using MTA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for MTA research. One direction is to further investigate its potential therapeutic applications in cancer therapy, autoimmune diseases, and viral infections. Another direction is to develop new analogs of MTA that are more potent and less toxic. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer and immunosuppressive effects of MTA.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and viral infections. In cancer research, MTA has shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune diseases, MTA has been found to suppress the immune response and reduce inflammation. In viral infections, MTA has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.
Propiedades
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-3-5-16(6-4-14)13-24-12-11-19-25(22,23)18-9-7-17(8-10-18)20-15(2)21/h3-10,19H,11-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDLWGFGLFSCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4876775.png)
![1-[(4-methoxyphenoxy)acetyl]-2-methylindoline](/img/structure/B4876783.png)
![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4876784.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4876788.png)
![2-{[4-allyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876791.png)

![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4876801.png)

![3-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876822.png)
![2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
![ethyl 3-[5-methyl-2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4876842.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4876857.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4876865.png)
![N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide](/img/structure/B4876881.png)
